molecular formula C15H13ClO3 B2734240 2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid CAS No. 916908-15-1

2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid

Cat. No.: B2734240
CAS No.: 916908-15-1
M. Wt: 276.72
InChI Key: NGKBMFVBGSHBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid is an organic compound with the molecular formula C15H13ClO3 It is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid typically involves the reaction of 4-chlorobenzyl chloride with 3-hydroxyphenylacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenylacetic acid
  • 4-Chlorophenylacetic acid
  • 3-Methoxyphenylacetic acid

Uniqueness

2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid is unique due to the presence of both a chlorophenyl and a methoxyphenyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methoxy]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c16-13-6-4-11(5-7-13)10-19-14-3-1-2-12(8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKBMFVBGSHBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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